2,9-Undecadiyne
Overview
Description
2,9-Undecadiyne is a compound that is not directly mentioned in the provided papers, but the papers do discuss various related undecane derivatives and their synthesis, molecular structures, and chemical properties. These derivatives are structurally related to this compound and provide insight into the chemistry of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes and catalytic reactions. For instance, the synthesis of 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane, an intermediate for antiviral acyclonucleosides, is achieved through a four-step route including key transformations such as ketalisation and hydroformylation . Another example is the synthesis of X-methyl-2-(5-oxobicyclo[4.4.1]undeca-l)10(,3,6,8-tetraen-2-yliden)-l,3-benzodithiol, which starts with a keto-enol mixture and involves reactions with various reagents to yield a series of compounds with different properties .
Molecular Structure Analysis
The molecular structures of undecane derivatives are elucidated using techniques such as high-resolution NMR and X-ray crystallography. For example, the stereoscopic structures of 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes were determined using 1D and 2D NMR techniques, guided by crystal X-ray diffraction . Similarly, the crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was characterized by single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of undecane derivatives can lead to a variety of products. For instance, the reaction of a dithiolium salt with a keto-enol mixture yields a compound that can be protonated to give a salt under rearomatization . Radical-mediated transannulation reactions in humulene, an undeca-1,4,8-triene hydrocarbon, result in the formation of substituted bicyclo[6.3.0]undeca-4,9-dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of undecane derivatives are influenced by their molecular structure and the substituents present. The synthesis and reactions of these compounds often lead to the formation of new derivatives with unique properties, such as the formation of a disulfide compound from a reaction with carbon tetrachloride . The spectral data of these new compounds are reported and discussed, providing insights into their properties .
Scientific Research Applications
Photoreaction and Azulene Derivative Formation
- Photoreaction with 2-allylcycloheptanone : Irradiation of 2-allylcycloheptanone leads to the formation of oxetans, which decompose thermally into hydroazulene derivatives. This process involves the use of 2,9-undecadiyne and highlights its role in photoreaction and derivative synthesis (Jost, Chaquin, & Kossanyi, 1980).
Carbon Material Development
- Graphdiyne (GDY) Production : this compound plays a role in the synthesis of graphdiyne, a novel carbon allotrope. GDY's unique properties, such as rich chemical bonds and high inhomogeneity of charge distribution, make it significant in the development of carbon materials (Fang et al., 2022).
Synthesis of Complex Molecules
- Creation of Spiro Compounds : In chemical syntheses, this compound is used to synthesize spiro compounds like 1,4-pentamethylene Dewar pyridone. This showcases its utility in complex molecular construction (Kostermans, Wolf, Bickelhaupt, & Krever, 2010).
Catalysis and Hydrogenation
- Catalytic Hydrogenation : this compound is also involved in catalytic hydrogenation studies, revealing insights into the stepwise reduction of acetylenic hydrocarbons. This underscores its importance in catalytic processes (Dobson et al., 1961).
Fire Retardancy
- Synthesis of Fire Retardants : It contributes to the synthesis of intumescent materials like spiro phosphorus compounds. These materials are significant in fire retardancy due to their ability to undergo carbonization during burning (Vijayakumar et al., 2010).
Molecular Structure Studies
- NMR Analysis of Stereoscopic Structures : Its derivatives are used in NMR analysis to elucidate the stereoscopic structures of complex molecules, demonstrating its utility in detailed molecular structure studies (Sun et al., 2010).
properties
IUPAC Name |
undeca-2,9-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNTXVGHXTKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537907 | |
Record name | Undeca-2,9-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1785-53-1 | |
Record name | 2,9-Undecadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1785-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undeca-2,9-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the exclusive formation of the 1,4-pentamethylene Dewar pyridone (1a) from 2,9-undecadiyne?
A1: The research highlights that reacting this compound with aluminum trichloride and phenyl isocyanate yields predominantly the 1,4-pentamethylene Dewar pyridone (1a) [, ]. This selectivity is interesting because other possible isomers could theoretically form. The researchers suggest that the regiospecific reactivity of an intermediate (4a) might explain this preference [, ]. Understanding the factors driving this selectivity is crucial for efficiently synthesizing desired isomers and potentially designing new synthetic routes to related compounds.
Q2: Why did attempts to convert the Dewar pyridone (1a) to the target pyridinophan-6-one fail? What alternative product was observed?
A2: The researchers attempted to convert the synthesized Dewar pyridone (1a) into pyridinophan-6-one using methods like irradiation, thermolysis, and acid catalysis. Unfortunately, these efforts proved unsuccessful [, ]. Instead, they observed a rearrangement of 1a to an ortho-annelated pyridone (13) under thermolysis and acid catalysis, confirmed through X-ray crystallography [, ]. This finding underscores the complexities of chemical synthesis and highlights the possibility of unexpected reaction pathways, even with established methods. Further investigation into the mechanism behind this rearrangement could provide insights for potentially achieving the desired pyridinophan-6-one structure through modified synthetic strategies.
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